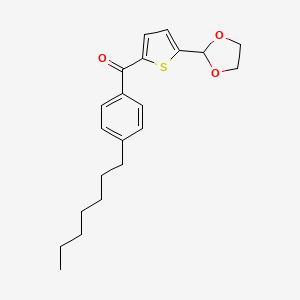

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene

Übersicht

Beschreibung

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-heptylbenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene typically involves multiple steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Attachment of the 4-heptylbenzoyl group: This step involves Friedel-Crafts acylation, where the thiophene ring is acylated with 4-heptylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-heptylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Field-Effect Transistors (OFETs)

The compound has been explored as an active material in organic field-effect transistors due to its semiconducting properties. Its ability to form thin films with good charge transport characteristics makes it suitable for OFET applications.

- Case Study : Research indicates that thiophene derivatives can enhance the mobility of charge carriers in OFETs, leading to improved device performance. For instance, studies have shown that incorporating heptylbenzoyl groups can optimize the molecular packing and increase charge mobility .

Photonic Devices

Optoelectronic Applications

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is also being investigated for use in photonic devices, including organic light-emitting diodes (OLEDs) and solar cells.

- Case Study : In OLEDs, the incorporation of this compound has been linked to enhanced light emission efficiency. The dioxolane moiety contributes to the stability of the excited state, which is crucial for efficient light emission .

Sensors

Chemical Sensors

The compound's electronic properties make it a candidate for developing chemical sensors that can detect specific analytes through changes in electrical conductivity or optical properties.

- Case Study : Research has demonstrated that thiophene-based sensors exhibit high sensitivity to volatile organic compounds (VOCs), making them useful for environmental monitoring .

Material Science

Polymer Composites

this compound can be used as a building block for polymer composites that exhibit enhanced mechanical and thermal properties.

- Case Study : Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength, which are desirable traits for various industrial applications .

Comparative Analysis of Applications

| Application Area | Key Benefits | Challenges |

|---|---|---|

| Organic Electronics | High charge mobility; improved device performance | Stability of thin films |

| Photonic Devices | Enhanced light emission efficiency | Material degradation under operational conditions |

| Chemical Sensors | High sensitivity to analytes | Selectivity and response time |

| Material Science | Improved mechanical and thermal properties | Processing challenges |

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the heptyl group, which may affect its solubility and reactivity.

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a heptyl group, potentially altering its physical and chemical properties.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is unique due to the presence of the heptyl group, which can influence its hydrophobicity and interaction with other molecules. This structural feature may enhance its suitability for specific applications, such as in the development of hydrophobic materials or in medicinal chemistry where lipophilicity is a key factor.

Biologische Aktivität

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is a synthetic compound that belongs to the class of thiophene derivatives. Its molecular formula is with a molecular weight of 358.50 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The structural formula of this compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar dioxolane structures have been tested for their ability to inhibit cancer cell proliferation.

- Cell Lines Tested : HepG2 (liver), HCT116 (colon), and MCF-7 (breast).

- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values significantly lower than standard drugs like doxorubicin, indicating potent anticancer properties.

| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |

|---|---|---|---|

| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored extensively. The presence of the dioxolane ring is believed to enhance the biological activity against various bacterial strains.

- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Activity Results : Compounds with similar structures have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Escherichia coli | >1500 |

| Pseudomonas aeruginosa | 625 - 1250 |

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent publication highlighted the synthesis and evaluation of thiophene derivatives for anticancer properties. The study utilized SRB assays on HepG2, HCT116, and MCF-7 cell lines. Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values lower than those of established chemotherapeutics . -

Antimicrobial Screening :

Another study focused on the antibacterial efficacy of dioxolane-containing compounds against multiple bacterial strains. Results indicated that these compounds possess significant antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-heptylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3S/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)18-12-13-19(25-18)21-23-14-15-24-21/h8-13,21H,2-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUBCQZJZIOSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641954 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-59-1 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.